molecular formula C18H22O3 B134627 Arohynapene B CAS No. 154445-09-7

Arohynapene B

Cat. No. B134627
M. Wt: 286.4 g/mol
InChI Key: XVNDJROXVPBPBY-GGWOSOGESA-N
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Description

Arohynapene B is an anticoccidial compound produced by a strain of Penicillium sp. and has been isolated from the fermentation broth of this fungus. It has shown efficacy in inhibiting the growth of Eimeria tenella, a parasite responsible for coccidiosis in poultry, making it a potential candidate for treating this disease. The molecular structure of arohynapene B is characterized by a tetrahydronaphthalene core with a hydroxymethyl group and a dienylcarboxylic acid side chain, distinguishing it from its analog, arohynapene A .

Synthesis Analysis

The total synthesis of (±)-arohynapene B has been successfully achieved through a series of chemical reactions. The synthesis begins with the construction of the tetrahydronaphthalene ring via a Diels-Alder reaction. This key step involves the reaction between dimethyl acetylenedicarboxylate and a 1-(β-acetoxyvinyl)cyclohexene derivative, which itself is prepared from 3,5-dimethylcyclohexanone. The derivative is obtained through an Ag+-catalyzed rearrangement of a propargylic acetate derivative. The dienylcarboxylic acid side chain is then introduced using the Horner-Wadsworth-Emmons olefination, which is repeated with ethyl diethylphosphonoacetate to achieve the desired side chain length and unsaturation. The final step involves the careful removal of protecting groups to yield the target molecule, (±)-arohynapene B .

Molecular Structure Analysis

Arohynapene B's molecular structure is defined by its tetrahydronaphthalene skeleton, which is a saturated version of the naphthalene system with two additional methyl groups. The compound also features a hydroxymethyl group attached to the tetrahydronaphthalene ring and a conjugated dienylcarboxylic acid side chain. This structure is responsible for the compound's biological activity and its physical and chemical properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of arohynapene B are notable for their strategic use of the Diels-Alder reaction and the Horner-Wadsworth-Emmons olefination. The Diels-Alder reaction is a cycloaddition that forms six-membered rings efficiently, while the Horner-Wadsworth-Emmons olefination is a method for forming carbon-carbon double bonds. These reactions are key to constructing the complex molecular architecture of arohynapene B with the necessary stereochemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of arohynapene B are not detailed in the provided papers, the structure of the compound suggests it would exhibit properties typical of similar organic molecules. The presence of a conjugated dienylcarboxylic acid side chain could impart certain electronic characteristics, such as UV absorption, which might be useful in spectroscopic identification. The hydroxymethyl group could confer solubility in polar solvents and reactivity in chemical transformations. The overall lipophilicity of the molecule, influenced by the tetrahydronaphthalene core and methyl groups, would affect its bioavailability and interaction with biological targets .

Scientific Research Applications

Synthesis and Anticoccidial Activity

Arohynapene B, known for its anticoccidial properties, was successfully synthesized through a complex process involving the Diels-Alder reaction and the Ag+-catalyzed rearrangement. The tetrahydronaphthalene ring, a critical component of arohynapene B, was crafted using dimethyl acetylenedicarboxylate and 1-(β-acetoxyvinyl)cyclohexene, derived from 3,5-dimethylcyclohexanone. The final synthesis included a precise removal of protecting groups, yielding the compound with potential applications in antiparasitic therapy (Sugimura & Uchida, 2005).

Relevance to Augmented Reality in Science Learning

While not directly related to arohynapene B, augmented reality (AR) in science education is a significant area of research. AR aids in understanding complex scientific concepts and phenomena. It enhances students' spatial abilities, practical skills, and conceptual understanding, especially in inquiry-based scientific activities. AR technology in science education is still emerging, and further research is needed to explore its potential in enhancing learning experiences and adapting to learner characteristics (Cheng & Tsai, 2013).

Ocean Observation with Biogeochemical-Argo

In oceanography, Biogeochemical-Argo (BGC-Argo) is an essential tool for observing biogeochemical properties of the ocean. This network, equipped with advanced sensors, tracks critical variables like oxygen, nitrate, pH, chlorophyll a, suspended particles, and downwelling irradiance. BGC-Argo fills significant gaps in ocean-observing systems, aiding in understanding biogeochemical processes like the biological carbon pump and air-sea CO2 exchanges. This technology also supports managing ocean resources and exploration for new scientific discoveries (Claustre, Johnson, & Takeshita, 2020).

properties

IUPAC Name

(2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-12-9-13(2)18-14(10-12)7-8-15(11-19)16(18)5-3-4-6-17(20)21/h3-8,12-13,19H,9-11H2,1-2H3,(H,20,21)/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNDJROXVPBPBY-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arohynapene B

CAS RN

154445-09-7
Record name Arohynapene B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154445097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
R MASUMA, N TABATA, H TOMODA… - The Journal of …, 1994 - jstage.jst.go.jp
… The respective coupling constants between H-2' and H-3' and between H-4' and H-5' were 15.5 and 15.5Hz for arohynapene Aand 15.5 and 16.0Hz for arohynapene B, suggesting that …
Number of citations: 41 www.jstage.jst.go.jp
H Sugimura, Y Uchida - Chemistry letters, 2005 - journal.csj.jp
… arohynapene B, we deduced that the relative stereochemistry of the two methyl substituents in arohynapene B … Herein, we report the first total synthesis of the racemic arohynapene B in …
Number of citations: 4 www.journal.csj.jp
S Hideyuki, U Yuki - Chemistry Letters, 2005 - cir.nii.ac.jp
The total synthesis of (±)-arohynapene B, an anticoccidial agent isolated from the fermentation broth of a fungal strain, has been achieved. The tetrahydronaphthalene ring was …
Number of citations: 0 cir.nii.ac.jp
MA Khan, MAAM Khan, JM Sanjana, A Ahsan… - 2022 - researchsquare.com
… In case of the isocitrate lyase enzyme (5E9G), arohynapene-B and pannellin possess the … The binding conformations were analyzed, and we identi ed that arohynapene-B formed a …
Number of citations: 1 www.researchsquare.com
M ROKURO, T NORIKO, T HIROSHI… - The Japanese Journal …, 1994 - cir.nii.ac.jp
… Arohynapene A was deduced to be (2E, 4E)-5-(5-hydroxy-2, 6, 8-trimethyl-5, 6, 7, 8-tetrahydronaphtalene)-2, 4-pe ntadienoic acid, and arohynapene B was (2E, 4E)-5-(2-hydroxymethyl-…
Number of citations: 1 cir.nii.ac.jp
LP Sandjo, E Thines, T Opatz… - Beilstein Journal of …, 2014 - beilstein-journals.org
… Intermediate C yielded tanzawaic acid L (4, 29 mg, t R 25.5 min) and arohynapene B (6, 14 mg, t R 31 min) by a second preparative HPLC (Agilent PrepHT, Zorbax, XDB-C8, 21.2 × 150 …
Number of citations: 22 www.beilstein-journals.org
A Bernal, S Jacob, K Andresen, A Yemelin… - Fungal Genetics and …, 2023 - Elsevier
Microorganisms have been used as biological control agents (BCAs) in agriculture for a long time, but their importance has increased dramatically over the last few years. The …
Number of citations: 4 www.sciencedirect.com
Y Iwai - Actinomycetologica, 2001 - jstage.jst.go.jp
The discovery of Penicillin has contributed not only to public health as a medicine but also to the development of life science. It promoted progressive research in microbiology, …
Number of citations: 5 www.jstage.jst.go.jp
MH Kossuga, S Romminger, C Xavier… - Revista Brasileira de …, 2012 - SciELO Brasil
In the present investigation we evaluate methods for the isolation and growth of marine-derived fungal strains in artificial media for the production of secondary metabolites. Inoculation …
Number of citations: 67 www.scielo.br
G Yu, S Wang, L Wang, Q Che, T Zhu, G Zhang, Q Gu… - Marine Drugs, 2018 - mdpi.com
… The seven known Compounds 7–10 and 12–14 were identified (Figure 1) as tanzawaic acid C (7), tanzawaic acid B (8), tanzawaic acid M (9), tanzawaic acid E (10), arohynapene B (12)…
Number of citations: 22 www.mdpi.com

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